molecular formula C14H15BrN4O4 B4228496 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B4228496
M. Wt: 383.20 g/mol
InChI Key: YJIBNBYCRSQCSR-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

The compound has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. The compound has also been studied for its potential use in cancer therapy, as it has been found to exhibit significant cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. The compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the cell cycle.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. It has also been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide in lab experiments is its potential to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using this compound in lab experiments is its potential cytotoxicity, which may limit its use in certain applications.

Future Directions

There are several future directions related to the study of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide. One of the future directions is the development of new analogs of this compound that exhibit improved anti-inflammatory, analgesic, and cytotoxic activities. Another future direction is the study of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound in drug delivery systems is another future direction that warrants further investigation.
Conclusion:
In conclusion, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions related to this compound. Further research is required to fully understand the potential applications of this compound in various fields.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O4/c1-9-13(15)14(19(21)22)17-18(9)8-12(20)16-7-10-4-3-5-11(6-10)23-2/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIBNBYCRSQCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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